molecular formula C17H17N3O2S B399409 N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B399409
M. Wt: 327.4g/mol
InChI Key: UFVNEUDFBMBHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure consists of a benzamide core with an acetylamino group and a carbamothioyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl isothiocyanate with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or carbamothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-ethoxybenzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methoxybenzamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methylbutanamide

Uniqueness

N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its combination of acetylamino and carbamothioyl groups provides a unique reactivity profile, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-11-4-3-5-13(10-11)16(22)20-17(23)19-15-8-6-14(7-9-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)

InChI Key

UFVNEUDFBMBHKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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